molecular formula C11H8N2O2 B13557104 2-(2-Nitroethenyl)quinoline CAS No. 68311-65-9

2-(2-Nitroethenyl)quinoline

Cat. No.: B13557104
CAS No.: 68311-65-9
M. Wt: 200.19 g/mol
InChI Key: ROLNDGIVCBCROQ-BQYQJAHWSA-N
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Description

2-(2-Nitroethenyl)quinoline is a nitrogen-containing heterocyclic aromatic compound It is characterized by the presence of a quinoline ring system substituted with a nitroethenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitroethenyl)quinoline typically involves the reaction of quinoline derivatives with nitroethene. One common method is the condensation of 2-quinolinecarboxaldehyde with nitromethane in the presence of a base, such as sodium ethoxide, under reflux conditions. This reaction yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitroethenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Nitroethenyl)quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Nitroethenyl)quinoline exerts its effects is primarily through its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. This makes it a potential candidate for anticancer and antimicrobial applications .

Comparison with Similar Compounds

    2-Nitroquinoline: Lacks the ethenyl group but shares similar reactivity.

    2-(2-Nitrovinyl)pyridine: Similar structure but with a pyridine ring instead of a quinoline ring.

    2-(2-Nitroethenyl)isoquinoline: Isoquinoline analog with similar properties.

Uniqueness: 2-(2-Nitroethenyl)quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

CAS No.

68311-65-9

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C11H8N2O2/c14-13(15)8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-8H/b8-7+

InChI Key

ROLNDGIVCBCROQ-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=C[N+](=O)[O-]

Origin of Product

United States

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